molecular formula C9H14ClF2NO B1476616 3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2090611-53-1

3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Cat. No. B1476616
CAS RN: 2090611-53-1
M. Wt: 225.66 g/mol
InChI Key: DACQQUJLWHCKDO-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one, commonly known as 3-Chloro-1-DFMP, is a synthetic compound that has seen an increase in usage in recent years. It is a versatile compound that can be used in a variety of applications, such as a reagent in organic synthesis, a solvent, and a ligand in coordination chemistry. It has also been used in the pharmaceutical industry, where it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

3-Chloro-1-DFMP is a versatile compound that has a variety of scientific research applications. It has been used as a reagent in organic synthesis, a solvent, and a ligand in coordination chemistry. It has also been used in pharmaceutical research, where it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Chloro-1-DFMP is not yet fully understood. However, it is believed that the compound acts as an agonist at the mu opioid receptor, which is involved in pain modulation and reward pathways. It is also believed to act as an antagonist at the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-Chloro-1-DFMP has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist at the mu opioid receptor, which is involved in pain modulation and reward pathways. It has also been found to act as an antagonist at the serotonin receptor, which is involved in the regulation of mood and behavior. In addition, it has been found to have an anti-inflammatory effect and to have a neuroprotective effect.

Advantages and Limitations for Lab Experiments

The main advantage of 3-Chloro-1-DFMP in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, a solvent, and a ligand in coordination chemistry. In addition, it has a variety of biochemical and physiological effects, which makes it useful for a variety of research applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, so it may be difficult to use in aqueous solutions. In addition, it is relatively expensive, so it may not be suitable for large-scale experiments.

Future Directions

There are a variety of potential future directions for 3-Chloro-1-DFMP. One potential direction is to investigate its use as a drug for the treatment of pain and other conditions. Another potential direction is to investigate its use in the synthesis of other compounds. In addition, further research could be done to investigate its mechanism of action and its biochemical and physiological effects. Finally, further research could be done to investigate its potential uses in coordination chemistry and organic synthesis.

properties

IUPAC Name

3-chloro-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c10-4-3-8(14)13-5-1-2-7(6-13)9(11)12/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACQQUJLWHCKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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